molecular formula C11H10O2 B13984033 3-(1-Benzofuran-2-yl)prop-2-en-1-ol CAS No. 132376-69-3

3-(1-Benzofuran-2-yl)prop-2-en-1-ol

Cat. No.: B13984033
CAS No.: 132376-69-3
M. Wt: 174.20 g/mol
InChI Key: AYXRMRDLNXRDGL-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)prop-2-en-1-ol is a chemical building block centered on the privileged benzofuran scaffold. The benzofuran moiety is a structure of high interest in medicinal chemistry and drug discovery due to its presence in compounds with a wide range of biological activities. This specific derivative, featuring a propenol chain, serves as a versatile intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to probe structure-activity relationships or as a precursor in developing potential therapeutic agents. The broader class of benzofuran derivatives has been identified as a key structural motif in developing inhibitors for various biological targets. For instance, certain benzofuran-based compounds have been explored as potent inhibitors of Pks13, a essential polyketide synthase in the cell wall biosynthesis of Mycobacterium tuberculosis , highlighting the value of this scaffold in anti-tuberculosis research . Similarly, heterocyclic compounds like thiazolidine, which share a comparable focus as synthetic intermediates, demonstrate diverse pharmacological properties, including antimicrobial and anticancer activities, underscoring the significance of such structures in early-stage investigative research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety data and handling procedures prior to use.

Properties

CAS No.

132376-69-3

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H10O2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-6,8,12H,7H2

InChI Key

AYXRMRDLNXRDGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CCO

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 3 1 Benzofuran 2 Yl Prop 2 En 1 Ol

Reactions at the Allylic Alcohol Functional Group

The allylic alcohol moiety is a primary site for various chemical reactions, including oxidation, reduction, and the interconversion of functional groups.

The oxidation of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol can be selectively controlled to produce either the corresponding aldehyde or carboxylic acid. rsc.org Mild oxidizing agents are employed for the selective oxidation to 3-(1-benzofuran-2-yl)prop-2-enal. Reagents such as manganese dioxide (MnO2) or chromic acid-based systems like Jones reagent are effective for this transformation, converting allylic alcohols to α,β-unsaturated aldehydes with high yields. nih.govorganic-chemistry.org More vigorous oxidation conditions would lead to the formation of 3-(1-benzofuran-2-yl)prop-2-enoic acid.

Conversely, the reduction of this compound can also be tailored. Catalytic hydrogenation, typically with a palladium on carbon (Pd/C) catalyst, will reduce both the alkene and the alcohol, yielding 3-(1-benzofuran-2-yl)propan-1-ol. Biocatalytic methods have also been explored for the reduction of similar α,β-unsaturated systems to their corresponding allylic alcohols or saturated counterparts. researchgate.netrsc.org

Table 1: Selective Oxidation and Reduction of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol

Reaction Type Reagent(s) Product
Selective Oxidation to AldehydeManganese Dioxide (MnO2), Jones Reagent3-(1-Benzofuran-2-yl)prop-2-enal
Reduction of Alkene and AlcoholHydrogen (H2), Palladium on Carbon (Pd/C)3-(1-Benzofuran-2-yl)propan-1-ol

The hydroxyl group of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol can readily undergo esterification. This reaction is typically carried out with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst. medcraveonline.commedcraveonline.com For example, reacting the alcohol with acetic anhydride would yield 3-(1-benzofuran-2-yl)prop-2-en-1-yl acetate (B1210297).

Etherification can be accomplished through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Other functional group interconversions include the conversion of the alcohol to an alkyl halide using reagents like thionyl chloride or phosphorus halides, which can then undergo further nucleophilic substitution reactions.

Allylic systems are prone to rearrangement reactions, often proceeding through an allyl intermediate. wikipedia.org In the presence of acid, the hydroxyl group can be protonated and eliminated to form a resonance-stabilized allylic carbocation. A subsequent nucleophilic attack can occur at either end of the allylic system, potentially leading to a mixture of products. Such rearrangements can sometimes be the dominant reaction pathway, especially when there is significant steric hindrance at the original reaction site. wikipedia.orgmasterorganicchemistry.com

Intramolecular cyclization reactions are also a possibility, particularly if another reactive functional group is present on the benzofuran (B130515) ring that can interact with the allylic system.

Reactivity of the Benzofuran Nucleus

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of this attack is influenced by the existing substituent at the C-2 position.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For benzofuran, electrophilic attack can occur at the C-2 or C-3 position. The stability of the resulting intermediate carbocation (a sigma complex) determines the preferred position of substitution. stackexchange.comechemi.com Attack at the C-2 position leads to a sigma complex where the positive charge is stabilized by the benzene (B151609) ring, similar to a benzyl carbocation. stackexchange.comechemi.com Attack at the C-3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com While unsubstituted benzofuran often favors substitution at the C-2 position for reactions like nitration and formylation, the presence of a substituent at C-2 in 3-(1-Benzofuran-2-yl)prop-2-en-1-ol directs electrophiles to other positions, primarily the C-3 position. stackexchange.comechemi.comechemi.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.orgresearchgate.net For 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, the hydroxyl group can act as a directing group, although it is considered a weak one. semanticscholar.org This would direct lithiation to the C-3 position of the benzofuran ring. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents at this position. semanticscholar.orgresearchgate.net This method offers a high degree of regioselectivity for the synthesis of substituted benzofuran derivatives. semanticscholar.org

Table 2: Regioselective Reactions of the Benzofuran Nucleus

Reaction Type Typical Reagent(s) Position of Substitution Product Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO3/H2SO4, Br2/FeBr3)C-33-Substituted benzofuran derivative
Directed Lithiation1. n-Butyllithium 2. Electrophile (E+)C-33-Substituted benzofuran derivative

Transition Metal-Catalyzed Cross-Coupling Reactions on Benzofuran Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of benzofuran scaffolds. mdpi-res.com Halogenated benzofurans are common substrates in these reactions, enabling the introduction of a wide array of substituents onto the heterocyclic core.

Palladium catalysts are frequently employed due to their high functional group tolerance and stability. wikipedia.org Key cross-coupling reactions applicable to benzofuran halides include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organic halide, has been used for the arylation of benzofurans. For instance, palladium-catalyzed C–H arylation of benzofurans with triarylantimony difluorides has been shown to produce 2-arylbenzofurans in moderate to high yields. nih.gov

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another vital method for functionalizing benzofuran systems. acs.orgresearchgate.net This reaction typically uses a palladium catalyst in conjunction with a copper co-catalyst. acs.org It has been utilized in the synthesis of various 2-substituted benzofurans. researchgate.net

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, has been applied in intramolecular cyclization processes to construct the benzofuran ring itself, showcasing the versatility of palladium catalysis in both forming and functionalizing the scaffold. acs.orgnih.gov An annulation process involving an intramolecular Heck reaction can lead to 2,3-disubstituted benzofurans. researchgate.net

The choice of ligands, bases, and solvents is crucial for the success and efficiency of these reactions, often requiring careful optimization for specific substrates. mdpi-res.com Recent advancements have also focused on developing ligand-free catalytic systems to create more cost-effective and sustainable industrial processes. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Benzofuran Precursors This table is interactive and allows for sorting and filtering of data.

Reaction Type Catalyst/Reagents Substrates Product Type Yield Reference
Sonogashira Coupling (PPh₃)PdCl₂, CuI, Triethylamine (B128534) Terminal alkynes, Iodophenols Benzofuran derivatives Good to Excellent acs.org
C-H Arylation Pd(OAc)₂, CuCl₂ Benzofurans, Triarylantimony difluorides 2-Arylbenzofurans Moderate to High nih.gov
Intramolecular Heck Palladium Catalyst β-iodovinyl sulfones, 2-halophenols 2,3-disubstituted benzofurans Good to High researchgate.net
Suzuki-Miyaura Coupling Palladium Catalyst Dihalopyridines, 2-hydroxyphenylboronic acids Biaryl phenols (precursors to benzofuropyridines) Not specified chemrxiv.org
C-H Alkenylation/Annulation Ruthenium Catalyst, Magnesium Acetate m-hydroxybenzoic acids, Alkynes Benzofuran derivatives Not specified nih.gov

Intramolecular Cyclization and Annulation Reactions Leading to Novel Polycyclic Systems

The inherent structure of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, featuring a reactive benzofuran core and a functionalized side chain, provides opportunities for intramolecular reactions to build complex, polycyclic systems. Such cyclization and annulation strategies are fundamental in synthetic organic chemistry for constructing elaborate molecular frameworks from simpler precursors.

Various methods have been developed for the synthesis of benzofurans and their fused derivatives that rely on intramolecular cyclization as a key step. These can be catalyzed by acids, bases, or transition metals, or they can proceed through radical pathways.

Acid-catalyzed cyclization of aryl ether substrates is a common method for constructing the benzofuran scaffold itself. wuxibiology.comwuxiapptec.com For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetal precursors to form the benzofuran core. wuxibiology.comwuxiapptec.com Similarly, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, followed by acid-catalyzed isomerization, yields functionalized benzofurans. nih.gov

Transition metal-catalyzed cyclizations are also prevalent. Palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, affords 2-substituted benzofurans. organic-chemistry.org Rhodium-catalyzed annulation has been used to create benzofuran derivatives through a process involving C-H activation and migratory insertion. acs.orgnih.gov

Radical cyclizations offer a unique approach to forming polycyclic benzofurans. Cascade radical cyclization reactions initiated by a single-electron transfer (SET) can lead to the formation of complex benzofurylethylamine derivatives and other polycyclic structures that would be challenging to prepare otherwise. nih.gov

Annulation reactions , where a new ring is formed onto an existing one, are powerful strategies for synthesizing fused heterocyclic systems. Examples include:

A [4+1] annulation pathway involving para-quinone methides and isocyanides to yield N-functionalized 2,3-disubstituted benzofurans. rsc.org

Phosphine-catalyzed (4+2) annulation of allenoates with benzofuran-derived azadienes. acs.org

A [4+3] annulation of benzofuran-derived azadienes to create benzofuran-fused 1,4-diazepinones. rsc.org

Base-mediated formal [4+1] annulation involving O-allylation and styrylogous aldol (B89426) condensation.

These diverse cyclization and annulation strategies highlight the versatility of the benzofuran moiety as a building block for creating novel and complex polycyclic architectures.

Table 2: Selected Intramolecular Cyclization and Annulation Reactions for Polycyclic Systems This table is interactive and allows for sorting and filtering of data.

Reaction Type Catalyst/Conditions Precursor Type Resulting System Reference
Radical Cyclization Cascade Single-Electron Transfer (SET) 2-iodo aryl allenyl ethers Polycyclic benzofurans nih.gov
Acid-Catalyzed Cyclization Polyphosphoric Acid (PPA) Acetal substrates Benzofuran core wuxibiology.comwuxiapptec.com
[4+1] Annulation Scandium triflate para-Quinone methides, Isocyanides N-functionalized 2,3-disubstituted benzofurans rsc.org
[4+3] Annulation Cs₂CO₃ Benzofuran-derived azadienes, α-bromohydroxamates Benzofuran-fused 1,4-diazepinones rsc.org
SNAr/Intramolecular Cyclization Base (e.g., K₃PO₄), Water or DMSO ortho-acetylenic aryl fluorides, Phenols 2-substituted benzofurans rsc.org
Palladium-Catalyzed Cycloisomerization PdX₂ + 2KX, Base 2-(1-hydroxyprop-2-ynyl)phenols 2-methylene-2,3-dihydrobenzofuran-3-ols nih.gov

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of benzofurans is crucial for optimizing reaction conditions and designing new synthetic routes. The general catalytic cycle for many transition metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Mechanism of Cross-Coupling Reactions: In a typical palladium-catalyzed cross-coupling, the cycle begins with the oxidative addition of an organic halide (e.g., a halo-benzofuran) to a Pd(0) complex, forming a Pd(II) species. wikipedia.org This is followed by transmetalation, where an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

Mechanism of Cyclization Reactions: Mechanistic studies of cyclization reactions have often been supported by computational analysis. For the acid-catalyzed cyclization of acetals to form benzofurans, the mechanism proceeds through protonation of the substrate, followed by the elimination of methanol (B129727) to form a reactive oxonium ion. wuxibiology.comwuxiapptec.com The phenyl ring then performs a nucleophilic attack on this ion, leading to cyclization. Quantum mechanics (QM) analyses, including calculations of Highest Occupied Molecular Orbital (HOMO) and activation energies, have been used to predict the regioselectivity of this cyclization, which was found to be consistent with experimental results. wuxibiology.comwuxiapptec.com

A plausible mechanism for the base-catalyzed formation of 2-benzoyl-1-benzofuran involves the initial formation of a potassium salt from a 2-hydroxybenzaldehyde, which then reacts with a 2-halogen substituted acetophenone. researchgate.net This is followed by an intramolecular cyclization of the resulting carbanion and subsequent dehydration to yield the final benzofuran product. researchgate.net

In copper-catalyzed reactions, one proposed mechanism for the synthesis of benzofuran derivatives from benzothiophene precursors involves the initial abstraction of a proton by a base. acs.orgnih.gov This is followed by a radical transfer with the copper catalyst to generate an intermediate, which then undergoes cyclization, oxidation, and deprotonation to furnish the final product. acs.orgnih.gov

These mechanistic insights are invaluable for predicting reaction outcomes and for the rational design of catalysts and substrates to achieve desired chemical transformations involving the benzofuran scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

In a hypothetical ¹H NMR spectrum of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, one would expect to observe distinct signals for the protons of the benzofuran (B130515) ring system, the vinylic protons of the propenol side chain, the methylene (B1212753) protons of the alcohol group, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on solvent, concentration, and temperature. stackexchange.com The coupling constants between the vinylic protons would be crucial in determining the E or Z stereochemistry of the double bond.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, vinylic, and the alcohol-bearing carbon atoms. For example, carbons in the benzofuran ring typically appear in the aromatic region (approx. 100-160 ppm), while the carbinol carbon (CH₂OH) would be found further upfield. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like 3-(1-Benzofuran-2-yl)prop-2-en-1-ol. researchgate.net

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, connecting adjacent protons, such as those on the vinyl group and the neighboring methylene group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure, for instance, by connecting the propenol side chain to the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, providing critical information about the molecule's stereochemistry and conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, the IR spectrum would be expected to show a prominent, broad absorption band for the O-H stretch of the alcohol group (typically around 3200-3600 cm⁻¹). nist.gov Other key signals would include C-H stretching from the aromatic and vinyl groups (around 3000-3100 cm⁻¹), a C=C stretching vibration for the alkene (around 1600-1650 cm⁻¹), and C-O stretching bands for the alcohol and the furan (B31954) ether linkage. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

HRMS would provide an extremely precise measurement of the molecule's mass, allowing for the determination of its exact elemental formula (C₁₁H₁₀O₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues. Expected fragmentation might include the loss of a water molecule (H₂O) from the alcohol, or cleavage of the propenol side chain, providing evidence for the different structural components of the molecule. nist.govnist.gov

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. vensel.orgresearchgate.net It would unambiguously confirm the stereochemistry of the double bond and reveal intermolecular interactions, such as hydrogen bonding involving the alcohol group, which dictates the crystal packing. mdpi.com

Elemental Compositional Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. This analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and in many cases, nitrogen (N), sulfur (S), and halogens—that constitute a sample. The primary goal of this analysis is to experimentally validate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element present. This experimentally derived data is then compared against the theoretical elemental composition calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the correctness of the assigned molecular formula, thereby confirming the compound's elemental makeup.

For the compound 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, the proposed molecular formula is C₁₁H₁₀O₂. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon, hydrogen, and oxygen. These theoretical values serve as the benchmark against which experimental results are measured.

The validation process involves combusting a small, precisely weighed sample of the purified compound in a controlled environment. Modern elemental analyzers automate this process, where the combustion products, primarily carbon dioxide (CO₂), water (H₂O), and for other elements, gaseous oxides, are quantitatively measured by various detection methods, such as thermal conductivity or infrared spectroscopy. From the masses of these products, the original mass percentages of carbon and hydrogen in the sample are calculated. The percentage of oxygen is typically determined by difference, by subtracting the sum of the percentages of all other elements from 100%.

A high degree of agreement between the experimentally determined percentages and the calculated values (typically within a ±0.4% margin) is considered a confirmation of the compound's purity and its proposed empirical and molecular formula.

The table below outlines the calculated elemental composition for the molecular formula C₁₁H₁₀O₂.

Table 1: Theoretical Elemental Composition of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol

ElementSymbolAtomic Weight ( g/mol )CountMass Percent (%)
CarbonC12.011175.84
HydrogenH1.008105.79
OxygenO16.00218.37

This interactive table details the theoretical elemental percentages for the compound with the molecular formula C₁₁H₁₀O₂. These values are the standard against which experimental elemental analysis results are compared for formula validation.

Theoretical and Computational Investigations of 3 1 Benzofuran 2 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure of benzofuran (B130515) derivatives. physchemres.org These methods allow for the calculation of molecular geometries, energies, and a host of electronic properties that govern the molecule's behavior. Studies on related benzofuran structures have demonstrated a good correlation between properties calculated via DFT and experimental results, validating the use of these methods for predicting the characteristics of 3-(1-benzofuran-2-yl)prop-2-en-1-ol. physchemres.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

For 3-(1-benzofuran-2-yl)prop-2-en-1-ol, the HOMO is expected to be distributed over the electron-rich benzofuran ring and the π-system of the propenol side chain. The LUMO would likely be located over the same conjugated system. Computational studies on analogous compounds, such as 2-phenylbenzofuran (B156813) derivatives, provide insight into the typical energy values.

Table 1: Representative FMO Data for a Related Benzofuran Derivative (2-phenylbenzofuran) This table presents data for a similar compound to illustrate the typical output of FMO analysis. The exact values for 3-(1-Benzofuran-2-yl)prop-2-en-1-ol would require specific calculation.

Analysis of the FMOs for 3-(1-benzofuran-2-yl)prop-2-en-1-ol would pinpoint the sites most susceptible to electrophilic and nucleophilic attack, thereby predicting its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic reactions. uni-muenchen.de The MEP map is color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions with neutral or near-zero potential.

For 3-(1-benzofuran-2-yl)prop-2-en-1-ol, the MEP map would show a significant negative potential (red) around the oxygen atom of the benzofuran ring and the oxygen of the hydroxyl group, as these are the most electronegative atoms. A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This mapping reinforces that the oxygen atoms are likely sites for protonation and interaction with electrophiles, while the hydroxyl proton could participate in hydrogen bonding.

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis is a computational method used to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) of a molecule by exploring its potential energy surface.

For 3-(1-benzofuran-2-yl)prop-2-en-1-ol, the key flexible bonds are the C-C single bonds connecting the benzofuran ring to the propenol side chain and within the side chain itself. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The lowest points on this surface correspond to the most stable conformers. X-ray crystallography studies of similar structures, like 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one, show that the benzofuran ring system is typically almost planar. nih.gov A similar planarity would be expected for the benzofuran moiety in the target molecule, with the conformational search focusing on the orientation of the prop-2-en-1-ol group relative to the ring.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These calculations can be used to assign experimental signals and to validate the accuracy of the computational model.

DFT methods can calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. These calculated values are often scaled to correct for systematic errors in the theoretical method and to improve agreement with experimental data. Experimental data for related benzofuran derivatives, such as (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, have been well-characterized, providing a basis for comparison. mdpi.com

Table 2: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts (δ/ppm) for a Benzofuran Moiety This table uses representative data to show how theoretical and experimental values are correlated. The specific values are illustrative and not directly for 3-(1-Benzofuran-2-yl)prop-2-en-1-ol.

A strong correlation between the predicted and experimental spectra for 3-(1-benzofuran-2-yl)prop-2-en-1-ol would confirm that the calculated geometry is accurate, lending confidence to other predicted properties like reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for mapping out the detailed pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the most energetically favorable reaction mechanism. rsc.org

Intermolecular Interactions and Self-Assembly Studies (if applicable)

The way molecules interact with each other governs their macroscopic properties, such as crystal structure, solubility, and boiling point. For 3-(1-benzofuran-2-yl)prop-2-en-1-ol, two primary types of intermolecular interactions are expected:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group makes it a potent hydrogen bond donor and acceptor. This is likely the strongest intermolecular force, dictating how the molecules orient themselves with respect to one another.

π–π Stacking: The planar, aromatic benzofuran ring system can interact with the ring of a neighboring molecule through π–π stacking interactions. Crystal structure analyses of similar benzofuran-containing molecules have confirmed the presence of these interactions, which contribute to the stability of the crystal lattice. mdpi.com

Computational models can be used to calculate the strength of these interactions and predict how molecules of 3-(1-benzofuran-2-yl)prop-2-en-1-ol might self-assemble into larger, ordered structures. Understanding these forces is crucial for materials science applications and for predicting the solid-state structure of the compound.

Synthetic Applications and Material Science Relevance of 3 1 Benzofuran 2 Yl Prop 2 En 1 Ol and Its Derivatives

Role as an Intermediate in the Total Synthesis of Complex Natural Products and Heterocycles

The benzofuran (B130515) nucleus is a core component of many biologically active natural products, making its derivatives crucial intermediates for synthetic chemists. rsc.orgrsc.org Compounds structurally related to 3-(1-Benzofuran-2-yl)prop-2-en-1-ol are instrumental in building complex molecular architectures.

One notable example is the total synthesis of Ailanthoidol , a neolignan with significant biological properties. Synthetic strategies for Ailanthoidol often involve the initial construction of a 2-arylbenzofuran core. rsc.orgcapes.gov.br A subsequent key step is the introduction of a three-carbon side chain at the 5-position of the benzofuran ring, such as a 3-hydroxypropyl group. rsc.org This is commonly achieved through a Sonogashira cross-coupling reaction with a protected propargyl alcohol, followed by hydrogenation. rsc.org The resulting benzofuran propanol (B110389) structure is a close analog of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, highlighting the importance of this type of intermediate in accessing complex natural products.

Another significant class of natural products, the Eupomatenoids , are 2-aryl-3-methyl-5-propenylbenzofurans that also rely on benzofuran intermediates for their synthesis. rsc.orgkoreascience.kr The construction of these molecules involves the formation of a substituted benzofuran scaffold, followed by the introduction of various functional groups. koreascience.krresearchgate.net For instance, the synthesis of Eupomatenoid-6 involves creating the core benzofuran structure and then introducing the propenyl side chain via a Suzuki coupling reaction with propenyl boronic acid. koreascience.kr The general synthetic pathways towards these natural products underscore the value of benzofuran derivatives bearing propenyl or propanol side chains as key building blocks.

The general synthetic routes to these natural products often employ foundational reactions like Sonogashira coupling, Wittig reactions, and Claisen rearrangements to build the benzofuran core and append the necessary side chains. rsc.orgnih.gov

Table 1: Examples of Natural Products Synthesized from Benzofuran Intermediates

Natural Product Key Intermediate Type Relevant Synthetic Step Reference(s)
Ailanthoidol 2-Aryl-5-(3-hydroxypropyl)benzofuran Sonogashira coupling with propargyl acetate (B1210297) followed by hydrogenation. rsc.org rsc.org, capes.gov.br, researchgate.net
Eupomatenoids 2,3,5-Trisubstituted Benzofuran Suzuki coupling with propenyl boronic acid to install the C5-propenyl group. koreascience.kr rsc.org, koreascience.kr, researchgate.net
Machaeriol B Hexahydrodibenzopyran Domino aldol-type/hetero-Diels–Alder reaction from a benzofuran precursor. rsc.org rsc.org

Precursor for Advanced Polymeric Materials (e.g., Polyamides, Polyarylates, Polyesters)

Benzofuran derivatives are increasingly recognized for their utility in polymer chemistry, where they are incorporated into various high-performance polymers to enhance thermal stability and other properties. researchgate.net The rigid, aromatic structure of the benzofuran ring can impart desirable characteristics to polymer backbones. Benzofuran derivatives have been successfully used in the synthesis of materials such as polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net

For instance, benzofuranone compounds are used as additives in polyamide compositions. google.com In this application, the benzofuranone acts as a C-radical scavenger, which, in synergy with metal soap salts, prevents the formation of carbides during high-temperature injection molding processes. google.com

The synthesis of novel polyamides with enhanced thermal stability has been achieved using monomers like 2,9-diamino benzofuro[2,3-b]benzofuran. researchgate.net While not directly derived from 3-(1-Benzofuran-2-yl)prop-2-en-1-ol, this demonstrates the principle of using the benzofuran scaffold to create robust polymeric materials. The diol functionality that can be derived from 3-(1-Benzofuran-2-yl)prop-2-en-1-ol makes it a potential candidate for the synthesis of polyesters and polyarylates through condensation polymerization with dicarboxylic acids or their derivatives.

Table 2: Benzofuran Applications in Polymer Science

Polymer Type Role of Benzofuran Derivative Resulting Property Reference(s)
Polyamides Additive (Benzofuranone) Acts as a radical scavenger, prevents carbide formation. google.com
Polyamides Monomer (Diaminobenzofuran) High thermal stability. researchgate.net
Polyimides Monomer (Benzofurobenzofuran dianhydride) High glass transition and degradation temperatures, good solubility. researchgate.net
Polyesters Potential Monomer The diol functionality can be used for condensation polymerization. researchgate.net

Development of Dyes and Pigments Based on Benzofuran Chromophores

The extended π-system of the benzofuran ring makes it an excellent chromophore, which is a fundamental component of many dyes and pigments. researchgate.net Azo dyes, which constitute a large class of synthetic colorants, are synthesized through a diazotization reaction followed by a coupling reaction. nih.govtarjomeplus.com

The synthesis typically starts with an aromatic primary amine, which is converted into a diazonium salt. unb.carsc.org This salt then acts as an electrophile and couples with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye. nih.gov By functionalizing the benzofuran scaffold with an amino group, derivatives can be created that serve as the diazonium component or the coupling component in azo dye synthesis. The specific shade of the resulting dye—spanning yellow, red, orange, brown, and blue—can be tuned by modifying the substituents on the benzofuran ring and the coupling partner. tarjomeplus.comunb.ca

Although specific examples starting from 3-(1-Benzofuran-2-yl)prop-2-en-1-ol are not detailed in the literature, the general principle is well-established, and benzofuran derivatives are known to be used in the synthesis of industrial dyes and pigments for applications like dye-sensitized solar cells. researchgate.netjbiochemtech.com

Agrochemical Research: Synthetic Pathways to Benzofuran-Based Compounds for Agricultural Applications

The benzofuran scaffold is a privileged structure in the development of new agrochemicals due to its broad spectrum of biological activity. researchgate.netmdpi.com Derivatives have been shown to possess potent fungicidal, herbicidal, and insecticidal properties. researchgate.netncsu.edugoogle.commdpi.com

Fungicides: Numerous studies have focused on the antifungal properties of benzofuran derivatives against plant pathogens. nih.govnih.govresearchgate.netnih.gov For example, novel benzofuran-1,2,3-triazole hybrids have been synthesized and shown to be effective preservatives against wood-decaying fungi like Trametes versicolor and Poria placenta. ncsu.edu Other synthetic hybrids, such as benzofuran-1,3,4-oxadiazoles, have also demonstrated significant control over the mycelial growth of these fungi. ncsu.edu The design of these molecules often targets specific fungal enzymes, such as N-myristoyltransferase. nih.govnih.gov

Herbicides: Benzofuran-based compounds have emerged as promising herbicides. A notable example is the class of benzofuran-2-acetic esters, which have demonstrated significant phytotoxic activity against model plant species and common weeds. researchgate.net These "natural-like" herbicides represent a move towards developing agrochemicals with potentially safer environmental profiles.

Insecticides: The insecticidal and antifeedant properties of benzofurans are also well-documented. mdpi.com Natural benzofurans isolated from plants in the Asteraceae family have shown antifeedant effects against various insect larvae. mdpi.com Furthermore, a European patent describes a class of benzofuran derivatives with broad pesticidal activity, including insecticidal, acaricidal, and nematicidal effects. google.com

Table 3: Agrochemical Applications of Benzofuran Derivatives

Application Example Compound Class Target Organism(s) Reference(s)
Fungicide Benzofuran-1,2,3-triazole hybrids Wood-rot fungi (T. versicolor, C. puteana) ncsu.edu
Fungicide Benzofuran-1,3,4-oxadiazole hybrids Wood-degrading fungi ncsu.edu
Fungicide Nitrobenzofurazan derivatives Phytopathogenic fungi (R. solani, S. sclerotiorum) nih.gov
Herbicide Benzofuran-2-acetic esters Weeds (E. crus-galli, A. retroflexus) researchgate.net
Insecticide General Benzofuran Derivatives Various insects, mites, and nematodes google.com
Antifeedant Natural Benzofurans (e.g., Euparin) Insect larvae (Spodoptera litura) mdpi.com

Development of Catalytic Ligands Incorporating Benzofuran Scaffolds

Phosphine (B1218219) ligands are of paramount importance in transition metal-catalyzed cross-coupling reactions, as they play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. tcichemicals.comsigmaaldrich.com The electronic and steric properties of the phosphine ligand can be finely tuned to optimize catalytic performance.

While direct examples of ligands synthesized from 3-(1-Benzofuran-2-yl)prop-2-en-1-ol are not prominent, the benzofuran scaffold is a viable platform for designing new ligands. The general strategy involves functionalizing the core heterocycle with coordinating groups, such as phosphines.

A relevant example is the synthesis of 4,6-bis(diphenylphosphinoyl)dibenzofuran, which serves as a bidentate ligand for various lanthanide and actinide metal ions. nih.gov In these complexes, the ligand coordinates to the metal center through the two phosphine oxide oxygen atoms. nih.gov This demonstrates that the broader benzofuran-type ring system can be effectively incorporated into ligand design. By analogy, the benzofuran ring of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol could be functionalized, for example, by introducing phosphine groups onto the benzene (B151609) ring, to create novel mono- or bidentate ligands for use in various catalytic applications, including Suzuki, Heck, or Sonogashira coupling reactions. researchgate.net The development of new catalytic systems often relies on the synthesis of novel ligands, and heterocyclic scaffolds like benzofuran offer a rigid and tunable platform for such endeavors. southwestern.eduthieme.deresearchgate.net

Conclusion and Future Research Directions

Synopsis of Current Research Achievements on 3-(1-Benzofuran-2-yl)prop-2-en-1-ol

Research on benzofuran (B130515) derivatives has yielded a wealth of knowledge, and while specific studies on 3-(1-Benzofuran-2-yl)prop-2-en-1-ol are not extensively documented in publicly available literature, significant achievements in the broader field of benzofuran chemistry provide a strong foundation for understanding this compound. The synthesis of the benzofuran ring system is well-established, with numerous methods available for its construction. acs.org Furthermore, the functionalization of the benzofuran core, particularly at the C2 position, has been a subject of intense investigation, leading to a diverse library of 2-substituted benzofurans. acs.org

Key achievements relevant to the study of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol include:

Versatile Synthetic Methodologies: A variety of synthetic routes to benzofurans have been developed, including palladium-copper catalyzed Sonogashira coupling followed by cyclization, nickel-catalyzed intramolecular nucleophilic addition, and rhodium-catalyzed arylation and cyclization of propargyl alcohols. acs.orgnih.gov These methods allow for the introduction of various substituents on both the benzene (B151609) and furan (B31954) rings, providing a toolbox for the synthesis of precursors to 3-(1-Benzofuran-2-yl)prop-2-en-1-ol.

Side-Chain Manipulation: The chemical modification of side chains attached to the benzofuran nucleus is a crucial aspect of elaborating these structures. While direct studies on the prop-2-en-1-ol side chain are limited, extensive research on related functional groups provides a basis for predicting its reactivity.

Biological and Material Science Applications: Benzofuran derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov They are also being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

Identification of Outstanding Challenges and Research Gaps in Benzofuran Allylic Alcohol Chemistry

Despite the significant progress in benzofuran chemistry, several challenges and research gaps remain, particularly concerning benzofuran allylic alcohols like 3-(1-Benzofuran-2-yl)prop-2-en-1-ol.

Selective Synthesis: The development of highly selective and efficient methods for the direct synthesis of 3-(1-benzofuran-2-yl)prop-2-en-1-ol and its derivatives remains a challenge. While multi-step sequences can be envisioned, a more direct and atom-economical approach would be highly desirable.

Reactivity and Stability: The interplay between the benzofuran ring, the conjugated double bond, and the allylic alcohol functionality can lead to complex reactivity patterns. A thorough understanding of the stability of this compound under various reaction conditions is needed to fully exploit its synthetic potential.

Structure-Activity Relationships: For medicinal chemistry applications, a clear understanding of the structure-activity relationship (SAR) is crucial. nih.gov There is a significant research gap in understanding how the prop-2-en-1-ol side chain, in conjunction with various substituents on the benzofuran ring, influences biological activity.

Material Properties: The potential of benzofuran allylic alcohols as monomers for polymerization or as building blocks for functional materials has not been explored. Research is needed to investigate the polymerization behavior of these compounds and the properties of the resulting materials.

Perspectives on Novel Synthetic Methodologies and Emerging Applications

The future of research on 3-(1-Benzofuran-2-yl)prop-2-en-1-ol and related benzofuran allylic alcohols is promising, with several exciting avenues for exploration.

Novel Synthetic Methodologies: The development of novel catalytic systems for the direct and stereoselective synthesis of benzofuran allylic alcohols is a key area for future research. This could involve the use of transition metal catalysis or biocatalysis to achieve high efficiency and selectivity. acs.org Furthermore, exploring visible-light-mediated and other green synthetic approaches could lead to more sustainable production methods. nih.gov

Emerging Applications in Medicinal Chemistry: Given the broad biological activity of benzofuran derivatives, 3-(1-Benzofuran-2-yl)prop-2-en-1-ol represents a valuable scaffold for the development of new therapeutic agents. nih.gov Future research could focus on synthesizing a library of derivatives with modifications on the benzofuran ring and the allylic alcohol side chain to explore their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov

Advanced Materials: The presence of a polymerizable double bond and a reactive hydroxyl group makes 3-(1-Benzofuran-2-yl)prop-2-en-1-ol an interesting candidate for the development of novel polymers and functional materials. Future research could investigate its use in the synthesis of advanced materials with tailored optical, electronic, or thermal properties for applications in electronics and photonics. acs.org

Natural Product Synthesis: The benzofuran motif is present in numerous natural products with complex structures and interesting biological activities. rsc.org 3-(1-Benzofuran-2-yl)prop-2-en-1-ol could serve as a key building block in the total synthesis of such natural products, providing access to new and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-(1-Benzofuran-2-yl)prop-2-en-1-ol and its derivatives?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a common route for α,β-unsaturated carbonyl derivatives. For example, reacting 2-acetylbenzofuran with an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (aqueous NaOH) yields chalcone analogs. Post-reaction acidification with HCl and recrystallization from ethanol ensures purity .
  • Key Steps :

Stirring equimolar reactants in ethanol/NaOH for 24 hours.

Acidification to precipitate the product.

Purification via recrystallization and monitoring by TLC (chloroform:carbon disulfide, 1:1) .

Q. How is the crystal structure of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol determined, and what software is used?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD detector and SAINT software for data collection. Refinement is performed using SHELXL .
  • Crystallographic Parameters :

ParameterValue
Space groupP21/cP2_1/c
Unit cell (Å)a=15.9034(12)a = 15.9034(12), b=14.1393(12)b = 14.1393(12), c=5.9572(5)c = 5.9572(5), β=93.039(4)\beta = 93.039(4)^\circ
RR-factor0.040
wRwR-factor0.115
  • Visualization tools like Mercury CSD 2.0 aid in analyzing intermolecular interactions and packing patterns .

Q. What spectroscopic techniques validate the structure of benzofuran-based propenols?

  • Key Techniques :

  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1080 cm⁻¹ (C-O-C in benzofuran) confirm functional groups .
  • ¹H NMR : Signals at δ 6.67–7.2 (aromatic protons), δ 6.70 (d, -COCH=), and δ 8.60 (d, =CH-Ar) verify conjugation and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol in nucleophilic additions?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., frontier molecular orbitals, Fukui indices) to identify reactive sites. Software like Gaussian or ORCA is used, with results cross-validated against experimental crystallographic data (e.g., bond lengths, dihedral angles) .
  • Example : The planar benzofuran system (r.m.s. deviation 0.011 Å) and dihedral angle (10.53° between benzofuran and aryl rings) influence conjugation and regioselectivity .

Q. How are contradictions in spectral and crystallographic data resolved for benzofuran derivatives?

  • Approach : Discrepancies (e.g., unexpected NMR splitting or IR shifts) are investigated via:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.

Variable-Temperature NMR : Detect dynamic effects (e.g., rotamers).

Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., π-stacking, H-bonds) using CrystalExplorer .

Q. What strategies optimize the synthesis of benzofuran-propenol hybrids for structure-activity relationship (SAR) studies?

  • Design : Introduce substituents at the propenol chain or benzofuran ring to modulate electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity for Michael additions.
  • Bulkier groups (e.g., trimethoxyphenyl) influence binding affinity in biological assays .
    • Validation : Biological testing (e.g., anti-inflammatory or antimicrobial assays) correlates structural features with activity .

Data-Driven Research Challenges

Q. How does the packing efficiency of 3-(1-Benzofuran-2-yl)prop-2-en-1-ol affect its physicochemical properties?

  • Analysis : Mercury CSD’s void visualization tool quantifies free space in the crystal lattice, which impacts solubility and melting point. For example, a tightly packed lattice (volume ~1337.67 ų) correlates with higher thermal stability .

Q. What role do non-covalent interactions play in stabilizing the crystal structure of benzofuran derivatives?

  • Findings : Weak C-H···O and π-π interactions (3.5–4.0 Å) dominate, as seen in related structures. These are critical for predicting polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.